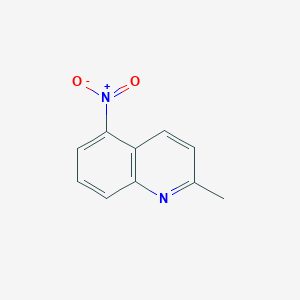

2-Methyl-5-nitroquinoline

描述

Overview of Quinoline (B57606) Derivatives in Chemical Science

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental scaffold in chemistry. jptcp.comrsc.org Its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. rsc.org The quinoline framework is considered a "privileged structure" because its derivatives exhibit a wide array of biological activities and are core components of numerous pharmaceuticals. rsc.orgnih.gov Well-known drugs, including the antimalarials quinine (B1679958) and chloroquine, and the antibacterial fluoroquinolones, are based on the quinoline core. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, leading to a vast library of compounds with diverse chemical and pharmacological properties. rsc.org

Significance of Nitroquinoline Compounds in Academic Research

Within the broader family of quinoline derivatives, nitroquinolines are of particular interest to the scientific community. The introduction of a nitro group (–NO₂) onto the quinoline ring significantly influences the compound's electronic properties and reactivity. Nitroquinolines are often highly reactive and can serve as versatile intermediates in organic synthesis. For instance, the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of further chemical transformations. nih.gov Furthermore, some nitroquinoline derivatives, such as 4-nitroquinoline (B1605747) 1-oxide, are known for their potent biological activities, which makes them important tools in cancer research and for studying DNA damage and repair mechanisms. mdpi.com The reactivity and synthetic potential of nitroquinolines ensure their continued importance in academic and industrial research.

Current Research Landscape of 2-Methyl-5-nitroquinoline

This compound is primarily recognized in the scientific literature as a key synthetic intermediate. Its main role is as a precursor in the synthesis of 2-methyl-5-aminoquinoline and its subsequent derivatives. Research involving this compound often centers on synthetic methodology, particularly the challenges associated with its regioselective synthesis. The nitration of 2-methylquinoline (B7769805) typically yields a mixture of isomers, namely this compound and 2-methyl-8-nitroquinoline. google.compatsnap.comgoogle.com The difficulty in separating these isomers is a recurring theme in the chemical literature, driving research into more selective synthetic routes. google.compatsnap.comgoogle.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-6-8-9(11-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHADKRGUJCHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304032 | |

| Record name | 2-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23877-94-3 | |

| Record name | 23877-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 Nitroquinoline and Its Derivatives

Conventional and Emerging Synthesis Strategies

The construction of the 2-methyl-5-nitroquinoline framework relies on established and evolving chemical reactions. These strategies encompass the initial formation of the quinoline (B57606) core followed by regioselective introduction of the nitro group, or the use of pre-functionalized precursors.

Classical Cyclocondensation Reactions for Quinoline Scaffolds

The foundational methods for assembling the quinoline ring system are dominated by cyclocondensation reactions. These reactions typically involve the condensation of an aniline (B41778) derivative with a three-carbon component.

One of the most prominent methods is the Skraup synthesis , which utilizes the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org For the synthesis of methyl-substituted quinolines, substituted anilines or alternative carbonyl compounds can be employed. For instance, the Doebner-von Miller reaction, a variation of the Skraup synthesis, involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.

Another classical approach is the Combes synthesis , where an aniline reacts with a β-diketone to form a Schiff base, which is then cyclized using a strong acid like sulfuric acid to yield a substituted quinoline. iipseries.org The Friedländer synthesis offers a direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst. organic-chemistry.orgnih.gov This method is particularly versatile for producing polysubstituted quinolines. organic-chemistry.orgnih.gov

| Classical Quinoline Synthesis | Reactants | Key Reagents/Conditions | Description |

| Skraup Synthesis | Aromatic amine, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation. iipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated aldehyde/ketone | Acid catalyst | A variation of the Skraup synthesis. |

| Combes Synthesis | Aniline, β-Diketone | Strong acid (e.g., sulfuric acid) | Formation of a Schiff base intermediate followed by acid-catalyzed cyclization. iipseries.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene ketone | Acid or base catalyst | Condensation followed by cyclocondensation to form the quinoline ring. organic-chemistry.orgnih.gov |

Regioselective Nitration Approaches to Methylquinolines

Once the 2-methylquinoline (B7769805) core is synthesized, the introduction of the nitro group at the C5 position is a critical step. This is typically achieved through electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction is influenced by the directing effects of the substituents on the quinoline ring and the reaction conditions.

The nitration of 2-methylquinoline with a mixture of nitric acid and sulfuric acid can lead to a mixture of isomers, primarily this compound and 2-methyl-8-nitroquinoline. google.com The separation of these isomers can be challenging. google.com The position of the methyl group significantly influences the regioselectivity of nitration. For instance, the nitration of 4-methylquinoline (B147181) can be directed to the 6-position, although the conditions are critical. vulcanchem.com Similarly, nitration of 7-methylquinoline (B44030) can selectively yield 7-methyl-8-nitroquinoline.

To achieve higher regioselectivity, alternative nitrating agents and catalysts are being explored. The use of zeolite catalysts in the nitration of aromatic compounds is a promising approach to control the position of nitration. cardiff.ac.uk Solvent-free grinding and microwave-assisted methods using certain metal salts have also shown high regioselectivity in the nitration of aromatic compounds. scirp.org

Modern Catalytic Methods for Quinoline Ring Formation

Recent advancements in catalysis have provided more efficient and environmentally benign methods for quinoline synthesis. These methods often involve transition-metal catalysts or metal-free approaches that proceed under milder conditions.

Transition-metal-free methods have been developed for the synthesis of quinolines through the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.govfrontiersin.org These reactions are often promoted by an acid and an oxidant. nih.govfrontiersin.org Various transition metals, including rhodium, ruthenium, and cobalt, have been employed to catalyze the C-H activation and annulation reactions for quinoline synthesis. mdpi.com For example, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides an efficient route to quinolines. mdpi.com

The use of nanomaterials as catalysts has emerged as a powerful tool in organic synthesis, offering high surface area, enhanced catalytic activity, and often, reusability. In the context of quinoline synthesis, various nanocatalysts have been shown to improve reaction efficiency and yields.

Silica (B1680970) nanoparticles have been used to catalyze the Friedländer hetero-annulation reaction between 2-aminoaryl ketones and carbonyl compounds under microwave irradiation, leading to high yields of quinoline derivatives in short reaction times. rsc.org These catalysts can be reused multiple times without a significant loss of activity. rsc.org

Fe₃O₄@SiO₂ core-shell nanoparticles have been reported to enhance the yield of 2-methyl-6-nitroquinoline (B57331) synthesis. nih.gov The acidic surface of the silica coating is believed to stabilize unstable intermediates, leading to a significant increase in reaction yield and a reduction in reaction time. nih.gov Other nanocatalysts, including those based on copper, zinc, and nickel, have also been successfully employed in various quinoline synthesis protocols, often in one-pot, multicomponent reactions. nih.govacs.org

| Nanocatalyst | Reaction Type | Key Advantages | Yields |

| Silica Nanoparticles | Friedländer hetero-annulation | Reusable, short reaction times, high yields. rsc.org | High |

| Fe₃O₄@SiO₂ | Cyclization and condensation | Increased yield, reduced reaction time, stabilization of intermediates. nih.gov | Doubled reaction yield |

| Copper Nanoparticles | One-pot four-component synthesis | Efficient, reusable. nih.gov | Not specified |

| Zinc Oxide Nanoparticles | Photocatalysis | Tailorable surface-bulk structure. nih.gov | Not specified |

| Nickel Oxide Nanoparticles | Friedländer synthesis | Effective for a range of substrates. nih.gov | Not specified |

Functionalization and Derivatization Reactions

The this compound core can be further modified to introduce various functional groups, leading to a diverse range of derivatives with potentially interesting properties.

Synthesis of Precursor Intermediates

The synthesis of this compound often begins with the preparation of key precursor molecules. A common route involves the initial synthesis of 2-methylquinoline, which is then subjected to nitration. The 2-methylquinoline itself can be synthesized via the Doebner-von Miller reaction, which involves the condensation of aniline with acrolein.

Alternatively, a three-step cyclocondensation involving 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), trimethyl orthoformate, and 2-nitroaniline (B44862) can be used to synthesize nitroquinoline derivatives that serve as precursors. nih.gov The resulting nitroquinoline can then be further functionalized. For example, this compound can be reduced to 2-methyl-5-aminoquinoline, which is a versatile intermediate for further derivatization, such as amidation reactions.

Directed Amination Procedures (e.g., via Vicarious Nucleophilic Substitution or Reduction)

The introduction of an amino group onto the this compound scaffold can be achieved through two primary strategies: direct amination of the aromatic ring via Vicarious Nucleophilic Substitution (VNS) or by chemical reduction of the existing nitro group.

Vicarious Nucleophilic Substitution (VNS)

The Vicarious Nucleophilic Substitution of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. nih.govnih.gov The nitro group at the C-5 position strongly activates the quinoline ring for nucleophilic attack, particularly at the positions ortho (C6) and para (C8) to it. grafiati.com

In the VNS reaction, a nucleophile containing a leaving group attacks the aromatic ring to form a σ-adduct intermediate. Subsequent elimination of the leaving group and a proton from the ring results in the substitution of a hydrogen atom. Studies on 5-nitroquinoline (B147367) have shown that it reacts with aminating agents like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base (potassium tert-butoxide in DMSO) to yield aminated products. grafiati.com Similarly, amination with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) under basic conditions also proceeds regioselectively. google.com

For this compound derivatives, the reaction is more complex. The presence of acidic protons on the methyl group at the C2 position can lead to a competing reaction where the base attacks these protons instead of facilitating the VNS pathway. nih.gov Despite this, VNS reactions have been successfully performed on related structures. For instance, a derivative, 9-(8-isopropyl-2-((8-isopropyl-2-methyl-5-nitroquinolin-6-yl)methyl)-5-nitrosoquinolin-6-yl)-9H-carbazole, has been synthesized, illustrating a double VNS reaction where substitution occurs at the C6 position. nih.govnih.gov This confirms that the C6 position is a viable site for direct amination.

Table 1: VNS Amination of Nitroquinolines

| Starting Material | Reagent | Base | Product Position | Reference |

|---|---|---|---|---|

| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | t-BuOK | C6 (ortho) | grafiati.com |

| 5-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide | t-BuOK | C6 (ortho) and C8 (para) | google.com |

Reduction of the Nitro Group

A more direct route to synthesizing 5-amino-2-methylquinoline is the reduction of the parent nitro compound, this compound. This transformation is a common and efficient method for producing aminoquinolines from their nitro precursors. nih.gov

The reduction can be carried out under mild conditions using various reducing agents. A widely used method involves stannous chloride (tin(II) chloride, SnCl₂) in the presence of an acid, such as hydrochloric acid. nih.govbldpharm.com This procedure is effective for a range of nitroquinolines and is tolerant of other functional groups like halogens and alkyl substituents, often providing high yields of the corresponding aminoquinoline. nih.gov For example, the reduction of 2-methyl-6-nitroquinoline using SnCl₂ in ethanol (B145695) and hydrochloric acid resulted in an 86% yield of 2-methyl-6-aminoquinoline. bldpharm.com Other reducing systems, such as hydrogen gas with a palladium catalyst, are also effective for this transformation.

The reduction of the nitro group is a fundamental six-electron process that proceeds through nitroso and hydroxylamino intermediates to form the final amine. atlantis-press.com

Table 2: Reduction of Nitroquinolines to Aminoquinolines

| Starting Material | Reducing Agent | Solvent/Acid | Yield | Reference |

|---|---|---|---|---|

| Various Nitroquinolines | SnCl₂ | HCl | Up to 86% | nih.gov |

| 2-Methyl-6-nitroquinoline | SnCl₂ | Ethanol / HCl | 86% | bldpharm.com |

| Nitroaromatics | H₂/Pd catalyst | - | - |

Halogenation and Other Substitutions

Further functionalization of the this compound ring system can be achieved through halogenation and other substitution reactions. The position of substitution is governed by the directing effects of the existing methyl and nitro groups.

Halogenation

The introduction of halogen atoms, such as bromine or chlorine, onto the quinoline core is typically achieved through electrophilic aromatic substitution. The nitro group is a deactivating group and a meta-director, while the methyl group is a weak activating group and an ortho-, para-director. In the context of the quinoline ring system, electrophilic attack is generally favored on the benzene (B151609) ring portion.

The synthesis of halogenated derivatives of this compound, such as 6-Bromo-2-methyl-5-nitroquinoline and 8-Bromo-2-methyl-5-nitroquinoline , has been documented, and these compounds are commercially available. bldpharm.combldpharm.com This indicates that bromination occurs at the C6 and C8 positions, which are ortho and para to the activating quinoline nitrogen's influence on the benzene ring, and whose reactivity is modulated by the nitro group.

Studies on related compounds provide insight into these reactions. For example, the direct nitration of 6,8-dibromoquinoline (B11842131) yields 6,8-dibromo-5-nitroquinoline, demonstrating that the 5-position is susceptible to electrophilic attack when other positions are blocked. nih.gov Conversely, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative, highlighting the strong directing effect of the C8-substituent. researchgate.net The synthesis of 2,6-dichloro-5-nitroquinoline (B582324) is achieved by first chlorinating the quinoline ring and then performing nitration, which selectively occurs at the C5 position.

Table 3: Examples of Halogenated this compound Derivatives

| Compound Name | Position of Halogen | Status | Reference |

|---|---|---|---|

| 6-Bromo-2-methyl-5-nitroquinoline | C6 | Synthesized | bldpharm.com |

| 8-Bromo-2-methyl-5-nitroquinoline | C8 | Synthesized | bldpharm.com |

| 2,6-Dichloro-5-nitroquinoline* | C2, C6 | Synthesized |

Note: This is a related derivative, not a direct substitution product of this compound.

Other Substitutions

Besides halogenation, other nucleophilic substitution reactions can introduce different functionalities. For example, nucleophilic aromatic substitution of hydrogen (SNArH) can occur. Research on 6-nitroquinoline (B147349) has shown that it reacts with potassium cyanide to achieve substitution at the C5 position. rsc.org This type of reaction involves the displacement of a hydride ion, often with concomitant reduction of the nitro group, leading to complex heterocyclic products. rsc.org While not performed directly on this compound, these findings suggest the potential for introducing cyano groups or other carbon-based nucleophiles onto the ring system.

Reaction Mechanisms and Reactivity Profiles of 2 Methyl 5 Nitroquinoline

Nucleophilic Aromatic Substitution of Hydrogen (VNS) Studies

Vicarious Nucleophilic Substitution (VNS) is a crucial reaction for the functionalization of electron-deficient aromatic compounds like nitroquinolines. nih.gov This reaction involves the substitution of a hydrogen atom, typically located ortho or para to a nitro group, by a nucleophile. nih.govkuleuven.be

Regioselectivity and Positional Reactivity at Electrophilic Centers

The nitro group in 2-methyl-5-nitroquinoline activates the aromatic ring for nucleophilic attack. nih.gov In VNS reactions, the substitution of hydrogen generally occurs at positions ortho or para to the nitro group. kuleuven.beresearchgate.net For 5-nitroquinolines, nucleophilic attack is favored at the C6 position (ortho to the nitro group). researchgate.net The regioselectivity of this substitution can be influenced by the size of the attacking nucleophile. nih.gov While substitution at the benzene (B151609) ring is common, the pyridine (B92270) ring can also undergo substitution under certain conditions. stackexchange.com

In the case of amination of 5-nitroquinoline (B147367) with 4-amino-1,2,4-triazole (B31798) in a basic medium, the substitution occurs predominantly at the ortho position to the nitro group. researchgate.netgrafiati.com This highlights the directing effect of the nitro group in VNS reactions.

Competitive Reaction Pathways: C2-Methyl Group Acidity vs. Aromatic Substitution

The presence of a methyl group at the C2 position introduces a competitive reaction pathway. The protons of this methyl group are acidic and can be abstracted by a base. nih.gov This creates a competition between the desired VNS reaction (N-CAryl bond formation) and a reaction at the C2-methyl group. nih.gov For instance, in the reaction of 8-isopropyl-2-methyl-5-nitroquinoline with potassium carbazol-9-ide, a double VNS substitution product was unexpectedly formed. This was explained by potassiation with potassium tert-butoxide followed by an intramolecular transfer. nih.gov

Nitro Group Reduction and Subsequent Transformations (e.g., Nitro/Nitroso Conversion)

The nitro group of this compound can be readily reduced to an amino group under mild conditions, for example, using stannous chloride. nih.gov This transformation is a key step in the synthesis of various aminoquinoline derivatives. nih.gov The reduction of the nitro group can also lead to other functionalities. For instance, the conversion of a nitro group to a nitroso group has been observed during VNS reactions. nih.govresearchgate.net This transformation can occur when the initially formed adduct eliminates a water molecule. nih.gov

The reduction of nitroarenes can proceed through a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally the amino group. nih.gov Various reagents and conditions can be employed for the reduction of nitroarenes, including metal-free methods using reagents like B2pin2. doi.org Visible-light photocatalysis has also been developed as a green method for the reduction of N-heterocyclic nitroaryls to anilines. acs.org

Intramolecular Rearrangements and Cyclizations

Derivatives of this compound can undergo intramolecular rearrangements and cyclizations to form fused heterocyclic systems. For example, 4-chloro-2-methyl-3-nitroquinolines serve as precursors for the synthesis of various heterocyclo[c]quinolines. researchgate.net Reduction of the nitro group to an amino group, followed by condensation with carbonyl compounds, can lead to the formation of imidazo[4,5-c]quinolines. researchgate.net

Furthermore, the reaction of 3-bromo-4-nitroquinoline 1-oxide with 2-methylaminoethanol yields 3-(N-2-hydroxyethyl-N-methylamino)-4-nitroquinoline 1-oxide, which can undergo intramolecular cyclization to form morpholino[2,3-b]quinolines. clockss.org The electron-withdrawing nature of the nitro group can facilitate such cyclization reactions. For instance, in the synthesis of imidazo[1,5-a]quinolines, 2-methyl-6-nitroquinoline (B57331) gave a high yield of the product, indicating the favorable effect of the nitro group. rsc.org

Influence of Counterions on Nucleophilic Attack

The counterion present in the reaction medium can influence the outcome of nucleophilic attack. It has been postulated that the potassium counterion can interact with the oxygen atoms of the nitro group. nih.govgrafiati.comresearcher.life This interaction could potentially influence the regioselectivity and efficiency of the nucleophilic attack on the quinoline (B57606) ring. nih.govgrafiati.comresearcher.life

Investigations of Other Key Chemical Reactions

Besides VNS and nitro group reduction, this compound can participate in other chemical reactions. For example, the methyl group can be oxidized. A synthetic route to 8-nitroquinoline-2-carboxylic acid involves the nitration of 2-methylquinoline (B7769805), separation of the 5-nitro and 8-nitro isomers, followed by oxidation of the methyl group in 2-methyl-8-nitroquinoline. researchgate.net

The quinoline ring system itself can be modified. For instance, 2-methyl-N-(2-methylquinolin-5-yl)benzamide, derived from this compound, can undergo oxidation to form quinoline N-oxide derivatives or reduction to yield tetrahydroquinoline derivatives.

The following table summarizes the key reactions of this compound and its derivatives discussed in this article.

| Reaction Type | Reactants | Key Products | Reference |

| Vicarious Nucleophilic Substitution (VNS) | This compound, Nucleophiles (e.g., 4-amino-1,2,4-triazole) | 6-substituted-2-methyl-5-nitroquinolines | researchgate.netgrafiati.com |

| Nitro Group Reduction | This compound, Reducing agents (e.g., SnCl2) | 2-Methyl-5-aminoquinoline | nih.gov |

| Nitro to Nitroso Conversion | VNS reaction intermediates | Nitrosoquinoline derivatives | nih.govresearchgate.net |

| Intramolecular Cyclization | Derivatives of 2-methyl-nitroquinoline | Fused heterocyclic systems (e.g., imidazo[4,5-c]quinolines) | researchgate.netclockss.orgrsc.org |

| Methyl Group Oxidation | 2-Methyl-8-nitroquinoline | 8-Nitroquinoline-2-carboxylic acid | researchgate.net |

Theoretical Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms and reactivity profiles for complex organic molecules like this compound is significantly advanced by theoretical and computational chemistry. sumitomo-chem.co.jp Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, molecular geometry, and potential energy surfaces that govern chemical transformations. sumitomo-chem.co.jprsc.org These methods allow for the prediction of reaction pathways, the characterization of transient intermediates, and the quantification of activation energies, offering a molecular-level understanding that complements experimental observations. sumitomo-chem.co.jp

Computational studies on quinoline derivatives have become instrumental in rationalizing their reactivity. researchgate.net For analogs of this compound, DFT calculations have been employed to analyze the electronic distribution and its influence on the molecule's behavior. Computational analyses using DFT can reveal the electron density distribution, highlighting the electron-withdrawing effect of the nitro group and its impact on the quinoline ring system. This theoretical approach helps predict optimal molecular geometries that show strong correlation with experimental crystallographic data.

Research on closely related compounds, such as 8-isopropyl-2-methyl-5-nitroquinoline, utilizes quantum chemical calculations to explore their structural and electronic properties. mdpi.comnih.govresearchgate.net For instance, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been used to predict the existence and relative stability of different spatial conformers (rotamers) of its styryl derivatives. mdpi.comnih.govresearchgate.net These studies show that rotation and isomerization can significantly affect the π-conjugated system, leading to variations in electronic distribution, dipole moments, and steric interactions, which in turn dictate their photophysical behavior and reactivity. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and charge transport properties. eurjchem.comsemanticscholar.org For a styryl derivative of 8-isopropyl-2-methyl-5-nitroquinoline, the HOMO-LUMO gap was calculated to be 3.55 eV, suggesting a specific level of π-delocalization and electronic excitability. mdpi.com Such calculations are vital for understanding reaction mechanisms, as the shapes and energies of these frontier orbitals determine how the molecule interacts with other reagents. semanticscholar.org

Theoretical models have also been applied to understand specific reaction types, such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitroquinolines. nih.gov In the case of 2-methylquinoline derivatives, computational insights can help explain the competition between N-CAryl bond formation and reactions involving the acidic protons of the methyl group at the C2 position. nih.gov It has been postulated that interactions between a counterion (like K+) and the oxygen atoms of the nitro group can influence the direction of nucleophilic attack, a hypothesis that can be rigorously tested and detailed through computational modeling. nih.govmdpi.com The combination of experimental work with DFT calculations provides a powerful approach for reliably predicting the relative rates and outcomes of such reactions. rsc.org

The table below summarizes key findings from theoretical studies on this compound analogs, illustrating the parameters and insights gained from these computational methods.

| Studied Compound/Derivative | Computational Method/Basis Set | Key Theoretical Findings |

| Styryl derivatives of 8-isopropyl-2-methyl-5-nitroquinoline | DFT: B3LYP/6-311++G(d,p) | - Prediction of stable cis(Z) and trans(E) conformers. - Analysis of electronic distribution, dipole moments, and steric interactions. - Calculation of HOMO-LUMO gap (e.g., 3.55 eV for a specific rotamer), indicating π-delocalization. mdpi.com - Elucidation of how aryl group rotation influences the π-conjugated system's electronic and optical properties. mdpi.comresearchgate.net |

| Substituted Nitroarenes (General) | DFT (various functionals) | - Good correlation between computed thermodynamic parameters and experimental relative reaction rates for Vicarious Nucleophilic Substitution (VNS). - Reliable prediction of relative reaction rates and regioselectivity. rsc.org |

| 8-Methyl-5-nitroquinoline (B188091) | Density Functional Theory (DFT) | - Calculations confirm the planar configuration and provide insights into the electronic structure. - Analysis of electron density distribution highlights the electron-withdrawing influence of the nitro group on the quinoline ring system. - Predicted molecular geometries closely match experimental crystallographic data. |

| Nitroquinoline Derivatives | Not specified in abstract | - Used to study the Vicarious Nucleophilic Substitution (VNS) of hydrogen. - Helps understand competing reactions involving the acidic protons on the C2-methyl group. nih.gov - Theoretical postulation of counterion interaction with the nitro group influencing nucleophile attack. nih.govmdpi.com |

Advanced Spectroscopic Characterization of 2 Methyl 5 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of 2-methyl-5-nitroquinoline, offering detailed information at the atomic level.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

The chemical shifts in ¹H and ¹³C NMR spectra provide a fingerprint of the molecular structure. For quinoline (B57606) derivatives, aromatic protons typically resonate in the 7-9 ppm range. The presence of both a methyl group and a nitro group on the quinoline ring of this compound significantly influences the electronic environment and, consequently, the chemical shifts of the nearby protons and carbons.

Detailed assignments for the proton and carbon atoms of this compound are crucial for its characterization. While specific experimental data for this compound is not widely published, related compounds offer valuable comparative data. For instance, in 8-methylquinoline, the methyl protons appear as a singlet around 2.83 ppm. In 8-methyl-5-nitroquinoline (B188091), the methyl group protons are assigned a chemical shift between 2.6 and 2.8 ppm. The carbon attached to the nitro group in 8-methyl-5-nitroquinoline is observed in the range of δ 148–150 ppm. Combining 1D and 2D NMR experiments is a powerful approach for the unambiguous assignment of proton and carbon signals in complex organic molecules. mdpi.com

Below are interactive tables presenting typical chemical shift ranges for related quinoline derivatives, which can be used to approximate the expected values for this compound.

Table 1: Approximate ¹H NMR Chemical Shift Ranges for Substituted Quinolines

| Proton | Typical Chemical Shift (ppm) |

|---|---|

| CH₃ | 2.5 - 2.8 |

Table 2: Approximate ¹³C NMR Chemical Shift Ranges for Substituted Quinolines

| Carbon | Typical Chemical Shift (ppm) |

|---|---|

| CH₃ | 20 - 30 |

| Aromatic C | 120 - 150 |

Stereochemical and Conformational Analysis by NMR

NMR spectroscopy is a powerful tool for determining the stereochemistry and conformation of molecules. numberanalytics.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between atoms, helping to define the three-dimensional structure. For complex molecules, the analysis of coupling constants and the use of advanced techniques like Residual Dipolar Couplings (RDCs) can provide definitive stereochemical assignments where simpler methods may be ambiguous. conicet.gov.ar While specific stereochemical studies on this compound are not prevalent in the literature, the general principles of NMR-based conformational analysis would apply. The orientation of the nitro group relative to the methyl group and the quinoline ring can be investigated through these advanced NMR methods.

Solvent and pH Effects on NMR Chemical Shifts

The chemical shifts of NMR signals can be sensitive to the solvent environment and the pH of the solution. pitt.edu Hydrogen bonding between the solute and solvent molecules can lead to significant changes in chemical shifts, particularly for protons involved in these interactions. ucl.ac.uk For instance, the chemical shift of water is highly temperature-dependent and can be influenced by hydrogen-bond acceptors. pitt.edu In the case of this compound, changing the solvent polarity could influence the charge distribution within the molecule, leading to observable shifts in the NMR spectrum.

The pH of the solution can also have a profound effect, especially for nitrogen-containing heterocyclic compounds like quinoline. researchgate.net Protonation or deprotonation of the quinoline nitrogen would significantly alter the electronic structure of the molecule, causing substantial shifts in the signals of nearby protons and carbons. researchgate.net Studies on similar compounds like 8-hydroxyquinoline-5-sulfonate have shown that changes in pH lead to predictable shifts in both ¹H and ¹³C NMR spectra, which can be correlated with the pKa values of the functional groups. researchgate.net

Through-Space and Through-Bond Interaction Effects (e.g., TONIC Effect, Peri-Proximity Effect)

In certain substituted quinolines, through-space and through-bond interactions can give rise to interesting NMR phenomena. The TONIC (Twisted Orthogonal Nitro Induced Chemical shift) effect has been observed in 4-methyl-5-nitroquinoline derivatives. researchgate.net This effect results in a characteristic reduced deshielding of the H-6 proton due to the steric interaction between the methyl and nitro groups, which forces the nitro group to twist out of the plane of the aromatic ring. researchgate.net A similar peri-proximity effect between the methyl and nitro groups can also be observed in the ¹³C NMR spectrum, which is also influenced by the rotation of the nitro group. researchgate.net Given the substitution pattern of this compound, it is plausible that analogous through-space interactions could influence its NMR spectra, although specific studies on this compound are needed for confirmation.

Vibrational (FTIR, Raman) Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. surfacesciencewestern.com These techniques are complementary, as some vibrations may be more active in either IR or Raman. surfacesciencewestern.com

For nitro-containing aromatic compounds, characteristic vibrational bands are expected. In a related compound, 8-methyl-5-nitroquinoline, the nitro group exhibits an asymmetric stretching vibration around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹ in the IR spectrum. Studies on other nitroquinoline derivatives, such as 2-methyl-6-nitroquinoline (B57331), have utilized both FTIR and FT-Raman spectroscopy in conjunction with theoretical calculations (DFT) to provide detailed assignments of the fundamental vibrational modes. elixirpublishers.comelixirpublishers.com These studies confirm that the vibrational spectra are sensitive to the positions of the substituents on the quinoline ring.

Table 3: Characteristic Vibrational Frequencies for Nitroquinoline Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | ~1520 |

| NO₂ Symmetric Stretch | ~1350 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

Electronic Absorption (UV-Vis) Spectroscopy and Solvatochromism Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. up.ac.za Aromatic compounds like quinoline derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions. up.ac.za The introduction of substituents like the nitro and methyl groups can shift these absorption bands.

Solvatochromism is the phenomenon where the position of the absorption bands changes with the polarity of the solvent. taylorandfrancis.com This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent. A positive solvatochromism (bathochromic or red shift) occurs when the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. taylorandfrancis.com Studies on various quinoline derivatives have demonstrated solvatochromic behavior. researchgate.netresearchgate.net For instance, the absorption spectra of some donor-acceptor oligomers containing quinoline have shown positive solvatochromism in solvents of varying polarity. researchgate.net The investigation of this compound in a range of solvents would likely reveal a similar dependence of its UV-Vis absorption maxima on solvent polarity, providing insights into the charge distribution in its ground and excited states.

Mass Spectrometric Techniques (MS, HRMS, GC-MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) offers the additional advantage of providing highly accurate mass measurements, which allows for the determination of the elemental formula of the molecular ion and its fragments. When coupled with gas chromatography (GC), GC-MS enables the separation and identification of individual components within a mixture.

For this compound, the nominal molecular weight is 188 g/mol . In mass spectrometry, the compound is expected to exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 188. The presence of a nitrogen atom dictates that the molecular ion will have an even mass, consistent with the nitrogen rule.

While a specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of quinoline derivatives and related isomers. mcmaster.cacdnsciencepub.com The fragmentation of nitroaromatic compounds typically involves the loss of nitro group-related fragments, such as NO₂ (46 Da) and NO (30 Da). For methylquinolines, the loss of a hydrogen radical (H•) to form a stable quinolizinium (B1208727) cation or the loss of HCN (27 Da) from the quinoline ring are common fragmentation pathways. mcmaster.ca

In a study on the synthesis and characterization of various nitroquinoline derivatives, High-Resolution Mass Spectrometry (HRMS) was utilized to confirm the elemental composition of the synthesized compounds. mdpi.com For a related compound, 8-(tert-butyl)-2-methyl-5-nitroquinoline, HRMS would confirm its elemental composition of C₁₄H₁₆N₂O₂. mdpi.com Similarly, for this compound (C₁₀H₈N₂O₂), HRMS would be expected to show a molecular ion peak with a highly accurate mass, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) has been employed in the analysis of isomeric methyl-nitroquinoline mixtures. For instance, in the synthesis of 7-methyl-8-nitroquinoline, GC-MS was used to identify the product and differentiate it from other isomers present in the reaction mixture. brieflands.comsemanticscholar.org The retention time in the gas chromatogram provides an additional parameter for identification, while the mass spectrum of the eluting compound confirms its structure. A similar approach would be invaluable for the unambiguous identification of this compound in a complex sample.

A summary of expected and observed mass spectrometric data for this compound and related compounds is presented in Table 1.

Table 1: Mass Spectrometric Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (Nominal) | Key Fragmentation Pathways (Expected/Observed) | Reference |

|---|---|---|---|---|

| This compound | C₁₀H₈N₂O₂ | 188 | Expected: [M]⁺, [M-NO]⁺, [M-NO₂]⁺, [M-HCN]⁺ | N/A |

| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | C₁₄H₁₆N₂O₂ | 244 | Characterized by MS, HRMS | mdpi.comnih.gov |

| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188 | Observed: [M+H]⁺ at m/z 188.06, [M-OH]⁺ | brieflands.comsemanticscholar.org |

| 2-Methyl-6-nitroquinoline | C₁₀H₈N₂O₂ | 188 | Mass spectrum available in NIST WebBook | nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

While the crystal structure of this compound has not been specifically reported, the structure of a closely related derivative, 8-(tert-butyl)-2-methyl-5-nitroquinoline , has been determined by single-crystal X-ray diffraction. nih.gov This provides significant insight into the likely solid-state conformation of this compound.

The study revealed that 8-(tert-butyl)-2-methyl-5-nitroquinoline crystallizes in the monoclinic space group P2₁/c. nih.gov The quinoline ring system is essentially planar, a common feature for such aromatic structures. The nitro group is nearly coplanar with the quinoline ring, which allows for maximum π-conjugation between the electron-withdrawing nitro group and the aromatic system. In the crystal lattice, the molecules are stabilized by π-π stacking interactions between the quinoline rings of adjacent molecules. nih.gov

Based on these findings, it is highly probable that this compound would also crystallize in a similar manner, exhibiting a planar quinoline core with a coplanar nitro group. The primary difference would arise from the steric influence of the methyl group at position 2 compared to the bulkier tert-butyl group in the determined structure. The crystal packing and unit cell parameters would likely differ, but the fundamental molecular conformation is expected to be conserved.

A summary of the crystallographic data for the related compound is provided in Table 2.

Table 2: Crystallographic Data for 8-(tert-Butyl)-2-methyl-5-nitroquinoline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Structural Features | Planar quinoline ring, π-π stacking interactions |

| Reference | nih.gov |

Computational Chemistry and Theoretical Studies of 2 Methyl 5 Nitroquinoline

Quantum Mechanical Investigations (DFT, TD-DFT)

Quantum mechanical investigations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are fundamental to understanding the electronic nature and properties of molecules like 2-methyl-5-nitroquinoline. DFT is a computational method that models the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311++G(d,p) for these studies. researchgate.netresearchgate.net

Electronic Structure and Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule on its potential energy surface.

For quinoline (B57606) derivatives, DFT calculations are used to optimize the molecular structure. researchgate.net The planarity of the quinoline ring system is a key feature, though substituents like the methyl and nitro groups can cause slight deviations. nih.govmdpi.com For instance, in a study of the related molecule 8-isopropyl-2-methyl-5-nitroquinoline, the quinoline ring system was found to be planar. nih.gov The optimization process confirms that the calculated structure is at a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters of a Related Quinoline Derivative (Calculated) (Note: Data below is representative of typical results from DFT calculations on quinoline systems and not specific to this compound.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-C3 | 1.37 |

| C5-N(O2) | 1.48 | |

| N-O (nitro) | 1.23 | |

| Bond Angle | C2-C3-C4 | 120.5 |

| C4-C5-N(O2) | 118.9 | |

| Dihedral Angle | C4-C5-N-O | 179.8 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. elixirpublishers.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov

In nitroaromatic compounds like this compound, the HOMO is typically localized over the quinoline ring system, while the LUMO is often centered on the electron-withdrawing nitro group and the adjacent aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) from the quinoline ring (donor) to the nitro group (acceptor). researchgate.netsemanticscholar.org TD-DFT calculations are used to determine the energies of these orbitals. elixirpublishers.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Nitroquinoline Derivative (Calculated) (Note: The following data is illustrative and based on typical values for related nitroquinoline compounds.)

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -2.85 |

| Energy Gap (ΔE) | 3.60 |

The energy gap is a key factor influencing the non-linear optical properties of the molecule. mdpi.com

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions susceptible to electrophilic and nucleophilic attack. dntb.gov.ua The MEP map displays different potential values in various colors. Regions of negative potential (typically colored in red and yellow) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and represent likely sites for nucleophilic attack. nih.gov

For a molecule like this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group due to their high electronegativity. This indicates these are the primary sites for electrophilic interactions. Conversely, positive potential would be concentrated around the hydrogen atoms of the quinoline ring and the methyl group, indicating their susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (IR, Raman, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, providing valuable insights that complement experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of the fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netelixirpublishers.com For nitroquinoline derivatives, characteristic vibrational frequencies include the asymmetric and symmetric stretching modes of the nitro (NO₂) group, which are typically observed in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net C-H stretching vibrations in the aromatic ring are generally found between 3100 and 2900 cm⁻¹. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental spectra. uantwerpen.be

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. elixirpublishers.com This method calculates the energies of electronic transitions between molecular orbitals. For this compound, the absorption bands in the UV-Vis spectrum would be associated with π→π* and n→π* transitions. The intramolecular charge transfer from the HOMO (on the quinoline moiety) to the LUMO (on the nitro-substituted ring) is a key electronic transition that can be analyzed. researchgate.net Experimental UV-Vis data for the related 8-(tert-Butyl)-2-methyl-5-nitroquinoline shows absorption maxima (λmax) at 317, 281, 258, and 224 nm in methanol (B129727). mdpi.com

Table 3: Illustrative Predicted Spectroscopic Data for a Nitroquinoline Derivative (Note: Data is representative and not specific to this compound.)

| Spectroscopy | Parameter | Predicted Value |

| FT-IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |

| FT-IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ |

| UV-Vis | λmax (from ICT) | ~320 nm |

Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like many D-π-A (donor-pi bridge-acceptor) systems, often exhibit non-linear optical (NLO) properties. mdpi.com These materials can alter the properties of light passing through them and are of interest for applications in optoelectronics and photonics. nih.govacs.org The key NLO parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

DFT calculations are a standard method for computing the hyperpolarizability of a molecule. researchgate.net For this compound, the quinoline ring acts as a π-conjugated system, the methyl group has a weak electron-donating effect, and the nitro group is a strong electron acceptor. This structure facilitates the ICT necessary for NLO activity. researchgate.net A small HOMO-LUMO gap is generally associated with a larger hyperpolarizability value. mdpi.com Computational studies on similar quinoline derivatives have shown that they can possess significant NLO properties, with hyperpolarizability values many times greater than that of standard reference materials like urea. nih.gov

Table 4: Illustrative Calculated NLO Properties for a D-π-A Quinoline System (Note: Data is for illustrative purposes.)

| Parameter | Symbol | Calculated Value (esu) |

| Dipole Moment | µ | ~5.5 D |

| Average Polarizability | ⟨α⟩ | ~1.8 x 10⁻²³ |

| First Hyperpolarizability | βtot | ~7.0 x 10⁻³⁰ |

Intermolecular and Intramolecular Interaction Analysis

The stability and crystal packing of a molecule are governed by a network of intermolecular and intramolecular interactions. These can be analyzed using both computational methods and experimental data from X-ray crystallography.

Intramolecular Interactions: These are forces within a single molecule. In this compound, potential intramolecular interactions could include weak hydrogen bonds, such as C-H···O or C-H···N, which can influence the planarity and conformation of the molecule. mdpi.com For example, studies on derivatives have identified intramolecular O···H and N···H interactions that stabilize specific rotamers. mdpi.comresearchgate.net

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG)

Noncovalent Interaction (NCI) analysis is a powerful tool for visualizing and understanding weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. chemtools.org This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). The reduced density gradient is a dimensionless quantity that helps in identifying regions of non-covalent interactions, which are characterized by low electron density and a low reduced density gradient. chemtools.org

A plot of the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density can reveal the nature of these interactions. Spikes in the low-density, low-gradient region of such a plot are indicative of non-covalent interactions. chemtools.org The sign of λ₂ helps to distinguish between stabilizing (attractive) interactions (λ₂ < 0) and destabilizing (repulsive) interactions (λ₂ > 0).

For this compound, NCI analysis is expected to reveal intramolecular interactions, particularly between the nitro group and the quinoline ring system. The Reduced Density Gradient (RDG) analysis provides a visual representation of these interactions in real space. researchgate.net In the RDG isosurface, different colors are used to denote different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). chemtools.org For this compound, one would anticipate van der Waals interactions across the planar quinoline ring and potential weak attractive or repulsive interactions involving the nitro and methyl groups.

Topological studies, including NCI and RDG, are instrumental in investigating intermolecular interactions. dntb.gov.uaeurjchem.com These methods help in understanding how molecules interact with each other in a condensed phase, which is crucial for predicting crystal packing and other material properties.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron localization in a molecule. researchgate.netacs.org

The Electron Localization Function (ELF) was developed to distinguish regions of a molecule with a high degree of electron localization, which is characteristic of covalent bonds and lone pairs. diva-portal.org ELF values range from 0 to 1, where a value close to 1 indicates high electron localization, and a value of 0.5 corresponds to a uniform electron gas-like distribution. diva-portal.org In the context of this compound, ELF analysis would be expected to show high localization in the C-C and C-H bonds of the quinoline ring and the methyl group, as well as in the C-N and N-O bonds of the nitro group. The regions corresponding to the lone pairs on the nitrogen and oxygen atoms would also exhibit high ELF values. Lower ELF values would be anticipated in the delocalized π-system of the aromatic quinoline ring. researchgate.net

The Localized Orbital Locator (LOL) is another descriptor for chemical bonding that is based on the kinetic-energy density. researchgate.net LOL analysis can also be used to identify bonding regions and lone pairs, providing a complementary perspective to ELF. researchgate.netnih.gov It effectively describes localized orbital overlaps and the nature of bonds based on electron density. researchgate.net For this compound, LOL analysis would similarly highlight the covalent bonds and lone pair regions, offering a detailed picture of the electron distribution and bonding framework within the molecule.

Both ELF and LOL are valuable tools in understanding the electronic structure and can be used to analyze the impact of substituents, such as the methyl and nitro groups, on the aromatic system of the quinoline core.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.netresearchgate.net It transforms the complex molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure representation. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction and greater electron delocalization.

The NBO analysis also provides information about the hybridization of atoms and the composition of the natural bond orbitals, offering a detailed description of the bonding in the molecule. uni-muenchen.de

Reactivity and Stability Predictions from Quantum Chemical Descriptors

Quantum chemical descriptors derived from computational studies are invaluable for predicting the reactivity and stability of molecules. scirp.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity indices.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The spatial distribution of these frontier molecular orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the quinoline ring, while the LUMO is anticipated to be concentrated on the nitro group and the adjacent part of the ring, reflecting the electron-withdrawing nature of the nitro group.

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests higher reactivity. The presence of the nitro group is expected to lower the LUMO energy, likely resulting in a smaller HOMO-LUMO gap for this compound compared to unsubstituted quinoline, thus increasing its reactivity.

Other quantum chemical parameters that can be calculated to predict reactivity include: nih.gov

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative framework for understanding the chemical behavior of this compound. For instance, a higher electrophilicity index would suggest a greater propensity to act as an electrophile.

Below is a hypothetical data table of calculated quantum chemical descriptors for this compound, based on typical values for similar nitroaromatic compounds studied with DFT methods.

| Descriptor | Value |

| EHOMO | -6.5 eV |

| ELUMO | -2.8 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 2.8 eV |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 1.85 |

| Chemical Softness (S) | 0.27 |

| Electrophilicity Index (ω) | 5.85 eV |

Note: The values in this table are illustrative and represent typical expected values from a DFT calculation.

Environmental Fate and Ecotoxicological Research of Nitroquinolines

Environmental Distribution and Persistence

The environmental distribution of nitroquinolines is influenced by their solubility, polarity, and potential for adsorption to soil and sediment. solubilityofthings.comenv.go.jp Generally, nitroaromatic compounds can be soluble in water to varying degrees, which facilitates their transport into surface and groundwater systems, posing a contamination risk. researchgate.net The presence of both a quinoline (B57606) ring and a nitro group gives these molecules moderate polarity. solubilityofthings.com For instance, 5-nitroquinoline (B147367) is primarily soluble in organic solvents but has limited solubility in water, which increases with temperature. solubilityofthings.com This suggests that nitroquinolines may not be highly mobile in aqueous systems unless other factors enhance their transport.

Table 1: Physicochemical Properties Influencing Environmental Distribution of Representative Nitro-Compounds

| Compound | Chemical Formula | Water Solubility | Key Distribution Factors | Reference |

|---|---|---|---|---|

| 5-Nitroquinoline | C9H6N2O2 | Limited | Primarily soluble in organic solvents like ethanol (B145695), methanol (B129727), and DMSO. Moderate polarity influences interaction with solvents. | solubilityofthings.com |

| 4-Nitroquinoline (B1605747) 1-oxide | C9H6N2O3 | More soluble in polar solvents like water or methanol due to polar functional groups. | Solubility may vary with pH due to potential protonation or deprotonation. | solubilityofthings.com |

| Imidacloprid (a neonicotinoid with a nitro group) | C9H10ClN5O2 | Persistent and mobile; can translocate into non-target plants. | Soil half-life ranges from 40 to 1230 days, influenced by soil type. Degradation is primarily via aerobic microbial processes and photolysis. | etsu.edu |

| 6-Methylhept-5-en-2-one | C8H14O | Readily biodegradable. | Distribution modeling indicates air (69%) and water (30%) are the main targets. Low adsorption to soil. | oecd.org |

Biotransformation and Degradation Pathways

The biotransformation of nitroaromatic compounds is a key process affecting their environmental persistence and toxicity. The primary and most studied pathway is nitroreduction, where the nitro group (-NO2) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This process generally increases the water solubility of the compound, which can facilitate further microbial degradation. nih.gov

A wide variety of microorganisms, including bacteria and fungi, have been shown to transform nitroaromatic compounds. rsc.orgresearchgate.net Enzymes such as nitroreductases and azoreductases are crucial in these transformations. rsc.orgresearchgate.net For example, flavin-free NADH-azoreductase isolated from Bacillus badius has demonstrated the ability to reduce toxic nitro groups to the corresponding amino groups. researchgate.net Similarly, research on Escherichia coli has explored its capability to biotransform 2,4,6-trinitrotoluene (B92697) (TNT), indicating that microbes can be engineered for enhanced remediation of nitroaromatic pollutants. mdpi.com Fungal microorganisms, such as those from the genus Cunninghamella, are also used as models to study the metabolism of foreign organic compounds, as their enzymatic systems can be similar to those in mammals. nih.gov

While nitroreduction is a common detoxification pathway, the intermediates, particularly hydroxylamines, can be reactive and are sometimes more toxic than the parent compound. nih.gov The degradation of some nitroquinolines, such as 4-nitroquinoline N-oxide (4-NQO), is known to proceed via the ubiquitin-proteasome pathway in cells, where the compound induces DNA damage that triggers protein degradation. spandidos-publications.com Another important biotransformation pathway is conjugation with glutathione (B108866), catalyzed by glutathione S-transferases, which has been observed for compounds like 4-NQO in monkey liver tissues. nih.gov

Table 2: Key Biotransformation Pathways for Nitroaromatic Compounds

| Pathway | Description | Key Enzymes/Systems | Example Compound | Reference |

|---|---|---|---|---|

| Nitroreduction | Stepwise reduction of the nitro group to an amino group, often via nitroso and hydroxylamino intermediates. | Nitroreductases, Azoreductases, Hydride Transferases | 2,4,6-Trinitrotoluene (TNT) | rsc.orgnih.govmdpi.com |

| Oxidation | Oxidation of the aromatic ring or methyl groups. Less common for highly nitrated compounds due to electron-withdrawing nitro groups. | Monooxygenases, Dioxygenases | Mononitrotoluenes | rsc.orgnih.gov |

| Glutathione Conjugation | Enzymatic conjugation with glutathione, leading to the release of the nitro group as a nitrite (B80452) ion. | Glutathione S-transferases | 4-Nitroquinoline N-oxide (4-NQO) | nih.gov |

| Proteasomal Degradation | Cellular pathway involving ubiquitin tagging for protein degradation, activated in response to DNA damage caused by the compound. | Ubiquitin-proteasome system | 4-Nitroquinoline N-oxide (4-NQO) | spandidos-publications.com |

Ecological Impact Assessments

Assessing the ecological impact of chemicals like nitroquinolines involves evaluating their toxicity to a range of organisms that represent different trophic levels in an ecosystem. scielo.brunesp.br Fish, algae, and crustaceans are common models in aquatic ecotoxicology. unesp.br Fish, in particular, are considered sensitive bioindicators of environmental change. scielo.br

Due to the limited specific data for 2-Methyl-5-nitroquinoline, the ecological impact is often inferred from studies on related compounds. 4-Nitroquinoline N-oxide (4-NQO) is a well-documented mutagen and carcinogen used extensively in research to study DNA damage and repair. nih.govontosight.ai Its genotoxicity has been demonstrated in various models, including fish cells, where it induces DNA breaks detectable by methods like the Comet assay. scielo.brresearchgate.netnih.gov The Comet assay is a sensitive technique for detecting DNA damage in individual cells and has been widely applied in ecotoxicology to assess the impact of pollutants. scielo.brnih.gov

The potential for nitro-containing compounds to cause adverse environmental effects is a significant concern. solubilityofthings.com The toxicity of nitroaromatic compounds can range from chronic to acute as their concentration in the environment increases, and they can pose a threat to various organisms through bioaccumulation. researchgate.net Studies on Taiwanese rivers have used genotoxicity assays with agents like 4-NQO as positive controls to evaluate the impact of environmental samples on living organisms. nih.gov The zebrafish (Danio rerio) has emerged as a key alternative animal model for ecotoxicological research, including the study of genotoxicity and other adverse effects of chemical contaminants. scielo.br

Table 3: Ecotoxicological Data for Representative Nitroquinoline Compounds

| Compound | Test Organism/System | Observed Effect | Assay/Method | Reference |

|---|---|---|---|---|

| 4-Nitroquinoline N-oxide (4-NQO) | Zebrafish (Danio rerio) liver cells | Positive response (DNA breaks) | Comet Assay | scielo.br |

| 4-Nitroquinoline N-oxide (4-NQO) | Human lung adenocarcinoma A549 cells | Induces DNA damage, leading to POLD4 protein degradation. | Western Blot, Mutagen Sensitivity Assay | spandidos-publications.com |

| 4-Nitroquinoline N-oxide (4-NQO) | Bacterial and mammalian cells | Induces point mutations and chromosomal aberrations. | Genetic studies | ontosight.ai |

| Ageloline A (marine compound) | Not specified | Lowered genomic damage activated by 4-NQO. | Not specified | nih.gov |

| Acid Black 210 (Azo dye) | Salmonella typhimurium | Used as a positive control for mutagenicity testing. | Ames Test | unesp.br |

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in 2-Methyl-5-nitroquinoline Research

Research focused on this compound faces several hurdles that limit its full potential. A primary challenge lies in its synthesis. The direct nitration of 2-methylquinoline (B7769805), a common synthetic route, often yields a mixture of isomers, primarily this compound and 2-methyl-8-nitroquinoline. google.com The separation of these isomers is notoriously difficult, complicating purification and potentially impacting the yield of the desired 5-nitro isomer. google.com While traditional methods like the Skraup or Doebner-von Miller reactions are foundational for creating the quinoline (B57606) core, they can suffer from low yields and require harsh conditions. afjbs.comnih.gov

Another limitation is related to its reactivity. The presence of multiple reactive sites—the nitro group, the acidic protons on the C2-methyl group, and the quinoline ring itself—can lead to competition in chemical reactions. nih.gov For instance, in vicarious nucleophilic substitution (VNS) reactions, the basic conditions can cause a competing reaction where the base attacks the acidic protons of the methyl group instead of the desired aromatic ring substitution. nih.gov This necessitates careful control of reaction conditions to achieve regioselectivity, which can be a significant synthetic challenge.

Furthermore, while there are general studies on the biological potential of nitroquinolines, specific, in-depth investigations into the mechanisms of action for this compound are not extensive. Much of its utility is currently positioned as a synthetic intermediate, for example, in the production of 2-methyl-5-aminoquinoline. This leaves a gap in understanding its intrinsic biological or material properties, which could be significant in their own right.

Emerging Trends in Quinoline Chemistry

The broader field of quinoline chemistry is experiencing a rapid evolution, with several emerging trends directly applicable to overcoming the challenges associated with this compound.

A major trend is the shift towards Green Chemistry . Traditional syntheses are being replaced by more sustainable methods that reduce waste and avoid hazardous reagents. afjbs.com This includes the development of catalyst-driven reactions using metals like palladium, copper, and iron, which allow for milder and more selective reaction conditions. afjbs.com A notable advancement is the use of nanomaterials as catalysts. For instance, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to significantly improve reaction yields and reduce reaction times in the synthesis of a related compound, 2-methyl-6-nitroquinoline (B57331), by stabilizing unstable intermediates. nih.gov

Novel synthetic strategies are also at the forefront. Techniques like catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization are revolutionizing how quinoline scaffolds are constructed and functionalized. mdpi.com These methods offer new pathways to synthesize complex quinoline derivatives with high efficiency and selectivity, potentially offering a solution to the isomeric mixture problem in this compound synthesis.

Furthermore, the study of reaction mechanisms in electron-deficient systems like nitroquinolines continues to advance. Research into Vicarious Nucleophilic Substitution (VNS) has elucidated how factors like counterions can influence the position of nucleophilic attack, offering pathways to control reaction outcomes. nih.govmdpi.com These mechanistic insights are crucial for designing more precise and efficient syntheses for compounds like this compound.

Potential for Novel Applications and Interdisciplinary Studies

The future of this compound research lies in leveraging its unique chemical structure for novel applications, a goal best achieved through interdisciplinary studies. The quinoline core is a well-established pharmacophore, with derivatives showing a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netbrieflands.com While this compound itself has been noted for potential antimicrobial and anticancer activity, its primary role has been as a building block. ontosight.ai Future research could focus on this molecule, or its immediate derivatives, as the primary active agent.

The potential for medicinal chemistry applications is significant. By reducing the nitro group to an amine, the resulting 2-methyl-5-aminoquinoline can be readily functionalized to create libraries of new compounds for drug discovery. Interdisciplinary studies combining synthetic chemistry with computational modeling could predict the binding of these novel derivatives to biological targets like enzymes or DNA, streamlining the development of new therapeutic agents.

In materials science , quinoline derivatives are used in the synthesis of dyes and materials for electronic devices. The nitro group in this compound makes it an electron-accepting moiety, a desirable feature for creating organic materials with interesting optical or electronic properties. Interdisciplinary research with materials scientists could explore its use in developing new sensors, organic light-emitting diodes (OLEDs), or functional dyes. For example, water-soluble styryl derivatives of quinolines are being investigated as fluorescent sensors for detecting heavy metal ions. mdpi.com

Finally, the intersection of quinoline chemistry with nanotechnology presents exciting possibilities. As demonstrated with nanocatalysts in synthesis, combining quinoline derivatives with nanomaterials could lead to novel drug delivery systems or advanced diagnostic tools. nih.gov The unique properties of this compound could be harnessed to create functionalized nanoparticles for targeted therapies or imaging.

Compound Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ | ontosight.ai |

| Molecular Weight | 188.18 g/mol | ontosight.ai |

| CAS Number | 23877-94-3 | ontosight.aiaksci.comsigmaaldrich.com |

| Purity (Typical) | >95% | aksci.com |

Table 2: Spectroscopic Data for a Structurally Related Compound: 8-(tert-Butyl)-2-methyl-5-nitroquinoline

| Spectroscopic Data | Values | Source(s) |

|---|---|---|

| ¹H-NMR (CDCl₃; 500.2 MHz) δ (ppm) | 1.69 (s, 9H), 2.77 (s, 3H), 7.45 (d, 1H), 7.70 (d, 1H), 8.17 (d, 1H), 8.85 (d, 1H) | mdpi.com |

| ¹³C-NMR (CDCl₃; 125.8 MHz) δ (ppm) | 25.4, 31.1, 37.7, 119.9, 123.2, 123.6, 124.4, 132.0, 144.6, 146.8, 155.9, 157.2 | mdpi.com |

| UV-Vis (methanol; λ (nm)) | 317, 281, 258, 224, 202 | mdpi.com |

| IR (KBr; cm⁻¹) | 2959, 1909, 1609, 1517, 1500, 1333, 827, 801 | mdpi.com |

常见问题

Basic: What are the established synthetic routes for 2-methyl-5-nitroquinoline, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves nitration of 2-methylquinoline derivatives. For example, this compound can be synthesized via a Mannich-type reaction using formaldehyde and Et₂NH·HCl in 1,4-dioxane, followed by nitration . Optimization requires systematic variation of parameters like temperature (e.g., 60–80°C), stoichiometry (1.3 equiv formaldehyde), and catalyst loading (e.g., 0.05 equiv NEt₃). Yield improvements may involve solvent screening (polar aprotic vs. protic) or alternative nitrating agents (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate). Detailed procedural documentation, including reagent purity and reaction monitoring (TLC/HPLC), is critical for reproducibility .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer: